3-bromo-N-hydroxybenzamide

Catalog No.
S689567
CAS No.
2593-28-4
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-hydroxybenzamide

CAS Number

2593-28-4

Product Name

3-bromo-N-hydroxybenzamide

IUPAC Name

3-bromo-N-hydroxybenzamide

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10)

InChI Key

PQVYIMXUQABVAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NO

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NO

3-Bromo-N-hydroxybenzamide is an organic compound characterized by the molecular formula C7H6BrNO2C_7H_6BrNO_2. It features a bromine atom at the 3-position of the benzene ring and a hydroxyl group attached to the nitrogen atom in the amide functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both bromine and hydroxyl functional groups imparts unique chemical properties that enhance its reactivity and biological activity.

, which include:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents such as potassium permanganate or chromium trioxide, resulting in products like 3-Bromo-5-oxo-N-methylbenzamide.
  • Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, yielding 5-Hydroxy-N-methylbenzamide.
  • Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines or thiols) under suitable conditions, leading to various 3-substituted derivatives of N-hydroxybenzamide .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that 3-Bromo-N-hydroxybenzamide possesses potential biological activities. It has been investigated for its ability to inhibit certain enzymes and bind to specific receptors, making it a candidate for therapeutic applications. Its structure suggests possible anti-inflammatory and anticancer properties, although further studies are required to fully elucidate these effects .

The synthesis of 3-Bromo-N-hydroxybenzamide typically involves:

  • Bromination: The initial step is the bromination of N-hydroxybenzamide using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is usually performed in solvents such as acetic acid or dichloromethane under controlled temperatures to ensure selective bromination at the desired position.
  • Purification: Following the reaction, the product is purified through recrystallization or chromatography to obtain high purity levels suitable for further applications .

3-Bromo-N-hydroxybenzamide has several applications across different fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential roles in enzyme inhibition and receptor interactions, which may lead to new therapeutic agents.
  • Medicinal Chemistry: Explored for its anti-inflammatory and anticancer properties, contributing to drug discovery efforts.
  • Industrial Uses: Utilized in developing specialty chemicals and materials due to its unique chemical properties .

The interaction studies of 3-Bromo-N-hydroxybenzamide focus on its binding affinity with various biological targets. For instance, when acting as an enzyme inhibitor, it may bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved can vary based on the biological system being studied .

Several compounds share structural similarities with 3-Bromo-N-hydroxybenzamide, including:

  • 3-Bromo-5-hydroxybenzamide: Lacks the N-methyl group; this absence may affect solubility and reactivity.
  • N-Hydroxybenzamide: Lacks the bromine atom; this difference may influence chemical reactivity and biological activity.
  • 4-Bromo-N-hydroxybenzamide: Has a different position for the bromine atom, altering its chemical properties.

Uniqueness of 3-Bromo-N-hydroxybenzamide

The uniqueness of 3-Bromo-N-hydroxybenzamide arises from its combination of functional groups—bromine at the 3-position and a hydroxyl group attached to nitrogen—making it distinct in terms of reactivity and potential biological activity compared to similar compounds. This structural arrangement allows it to participate in diverse

XLogP3

1.5

Wikipedia

3-Bromo-N-hydroxybenzamide

Dates

Modify: 2023-08-15

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